2-chloro-N-cyclopropyl-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide
Overview
Description
2-chloro-N-cyclopropyl-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide is a useful research compound. Its molecular formula is C13H13ClF3NO and its molecular weight is 291.69 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
2-chloro-N-cyclopropyl-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily inhibitory, where the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to downregulate the expression of genes involved in cell proliferation, leading to reduced cell growth . Additionally, it can disrupt normal cellular metabolism by inhibiting key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor, binding to the active site of target enzymes and preventing their catalytic activity. This inhibition can lead to changes in gene expression, as the compound can interfere with transcription factors and other regulatory proteins. The compound’s trifluoromethyl group is particularly important for its binding affinity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or pH extremes . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained inhibition of target enzymes and persistent changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes. At higher doses, toxic effects such as liver damage and altered metabolic profiles have been observed. There is a threshold dose beyond which the adverse effects become pronounced, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism and clearance from the body . The compound can also affect the levels of various metabolites, leading to changes in metabolic flux and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it exerts its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, the compound can be directed to specific organelles through targeting signals or post-translational modifications. This localization is essential for its inhibitory effects on metabolic enzymes and other cellular processes .
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3NO/c14-7-12(19)18(11-5-6-11)8-9-1-3-10(4-2-9)13(15,16)17/h1-4,11H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHYHZMGZMCBRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=C(C=C2)C(F)(F)F)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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